Cas no 1554486-07-5 (3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol)

3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol is a chiral amino alcohol derivative featuring a thiophene ring, which imparts unique electronic and steric properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The presence of both hydroxyl and methylamino functional groups enables its use in asymmetric catalysis and as a building block for complex molecular architectures. Its structural framework offers potential for modifications, enhancing binding affinity in drug design. The 5-methylthiophene moiety contributes to improved solubility and stability in various reaction conditions. This compound is valued for its synthetic flexibility and applicability in medicinal chemistry research.
3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol structure
1554486-07-5 structure
Product Name:3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol
CAS No:1554486-07-5
MF:C9H15NOS
MW:185.286501169205
CID:5984626
PubChem ID:83876572
Update Time:2025-11-01

3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-4919030
    • 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol
    • Z2583614757
    • 1554486-07-5
    • Inchi: 1S/C9H15NOS/c1-7-3-4-9(12-7)8(11)5-6-10-2/h3-4,8,10-11H,5-6H2,1-2H3
    • InChI Key: LOVATDJKEOQMGI-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1C(CCNC)O

Computed Properties

  • Exact Mass: 185.08743528g/mol
  • Monoisotopic Mass: 185.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 60.5Ų

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3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol Related Literature

Additional information on 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol

Introduction to 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol (CAS No. 1554486-07-5)

3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol (CAS No. 1554486-07-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif combining a methylthiophene core with an alcoholic hydroxyl group and a methylamino substituent, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and synthesis.

The molecular structure of this compound is characterized by a rigid 5-methylthiophen-2-yl ring, which is known for its stability and potential biological activity. The presence of the methylamino group at the propyl chain's terminal position introduces basicity and reactivity, making it a versatile intermediate in organic synthesis. Additionally, the hydroxyl group on the first carbon of the propyl chain enhances its solubility in polar solvents, facilitating its use in various biochemical assays.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. These derivatives have been extensively studied for their potential applications in antimicrobial, antiviral, anti-inflammatory, and anticancer therapies. The structural features of 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol align well with these requirements, making it an attractive scaffold for designing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The combination of the methylthiophene ring and the methylamino group provides multiple reactive sites that can be selectively modified through various chemical transformations. This flexibility allows researchers to explore diverse structural modifications, enabling the development of tailored compounds with enhanced pharmacological properties.

Recent studies have highlighted the importance of methylamino functional groups in medicinal chemistry due to their ability to modulate receptor interactions and improve drug bioavailability. The presence of this moiety in 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol suggests that it may exhibit favorable pharmacokinetic profiles when incorporated into drug candidates. Furthermore, the hydroxyl group can serve as a site for further derivatization, allowing for the creation of prodrugs or analogs with improved solubility and metabolic stability.

The pharmaceutical industry has increasingly focused on developing small molecules with novel mechanisms of action. Compounds like 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol offer a starting point for such endeavors by providing a structurally unique scaffold that can be optimized for specific therapeutic targets. The integration of computational chemistry and high-throughput screening techniques has further accelerated the discovery process, enabling rapid identification of promising candidates.

From a synthetic chemistry perspective, this compound presents an interesting challenge due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as cross-coupling reactions, nucleophilic substitutions, and functional group interconversions have been instrumental in elaborating this scaffold into more sophisticated derivatives.

The biological evaluation of 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol has begun to reveal its potential as a bioactive molecule. Preliminary assays have shown that it exhibits inhibitory activity against certain enzymes and cell lines relevant to human diseases. These findings underscore the importance of exploring thiophene-based compounds further and highlight the need for more comprehensive pharmacological studies.

In conclusion, 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol (CAS No. 1554486-07-5) represents a promising candidate for pharmaceutical research due to its unique structural features and potential biological activities. Its combination of a methylthiophene core, a methylamino substituent, and an alcoholic hydroxyl group provides a versatile platform for drug discovery and synthesis. As research continues to uncover new therapeutic applications for thiophene derivatives, compounds like this are likely to play an increasingly important role in developing next-generation medications.

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